3-(四氢-2H-吡喃-4-基)氮杂环丁烷

描述

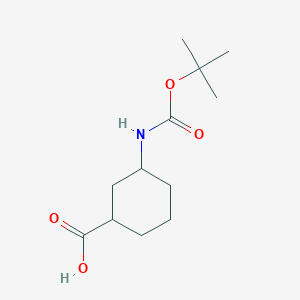

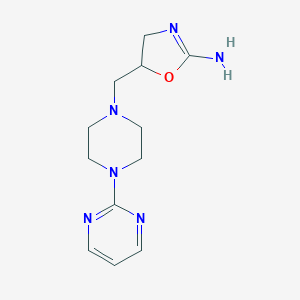

3-(tetrahydro-2H-pyran-4-yl)azetidine is a compound of interest in the field of organic chemistry due to its unique structure and potential applications. Its analysis encompasses several aspects ranging from synthesis to various property evaluations.

Synthesis Analysis

The synthesis of compounds related to 3-(tetrahydro-2H-pyran-4-yl)azetidine often involves multi-component reactions and catalysis. For example, a method for synthesizing heterocycles like 4H-pyrano[2,3-d]pyrimidine, which shares a structural relation, was developed using a three-component reaction and ring-closing reactions (N. Thanh et al., 2019). Additionally, efficient synthesis methods using palladium-catalyzed intramolecular amination for related azetidine compounds have been reported (Gang He et al., 2012).

Molecular Structure Analysis

Structural analysis of related compounds indicates various conformational preferences. For instance, in a study of 1-(4-Methoxyphenyl)-7-phenyl-3-(phenylselenylmethyl)perhydroisoxazolo[2′,3′:1,2]pyrrolo[3,4-b]azetidine-6-spiro-2′-chroman-2,4′-dione, it was found that the pyrrolidine ring adopts an envelope conformation, demonstrating the complexity of such structures (E. Kamala et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving compounds like 3-(tetrahydro-2H-pyran-4-yl)azetidine often display unique reactivity due to their structure. For example, azetidines have been used in cobalt carbonyl catalyzed carbonylations, demonstrating their reactivity in complex organic transformations (D. Roberto et al., 1989).

科学研究应用

1. Inhibition of Ataxia Telangiectasia Mutated (ATM) Kinase

- Application Summary: This compound is used in the synthesis of AZD0156, a potent, selective, and orally available inhibitor of ATM kinase .

- Methods of Application: The exact methods of application are not detailed in the source, but it involves the synthesis of AZD0156 .

- Results or Outcomes: AZD0156 has shown to have good preclinical pharmacokinetics, a low predicted clinical dose, and a high maximum absorbable dose. It has been shown to potentiate the efficacy of the approved drugs irinotecan and olaparib in disease relevant mouse models .

2. Synthesis of Cysteine-Bridged Glycoproteins

- Application Summary: This compound is used in the site-specific synthesis of cysteine-bridged glycoproteins .

- Methods of Application: The exact methods of application are not detailed in the source, but it involves the synthesis of glycosylcysteine conjugates .

- Results or Outcomes: The results or outcomes of this application are not provided in the source .

3. Identification and Optimization of Pteridinone Toll-like Receptor 7 Agonists

- Application Summary: This compound is used as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists, which can be used for the oral treatment of viral hepatitis .

- Methods of Application: The exact methods of application are not detailed in the source, but it involves the synthesis of 1-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-indol-3-ylmethanone .

- Results or Outcomes: The results or outcomes of this application are not provided in the source .

4. Synthesis of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole Derivatives

- Application Summary: This compound is used in the synthesis of a novel series of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives, identified as ALK5 inhibitors .

- Methods of Application: The exact methods of application are not detailed in the source, but it involves the synthesis of these derivatives .

- Results or Outcomes: Among the synthesized compounds, compound 8h inhibited ALK5 autophosphorylation and NIH3T3 cell activity .

属性

IUPAC Name |

3-(oxan-4-yl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-3-10-4-2-7(1)8-5-9-6-8/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQNDLQSKUSZEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590970 | |

| Record name | 3-(Oxan-4-yl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(tetrahydro-2H-pyran-4-yl)azetidine | |

CAS RN |

550369-51-2 | |

| Record name | 3-(Oxan-4-yl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-2-Amino-2-[(S)-2-methylenecyclopropyl]acetic acid](/img/structure/B50723.png)